3-Methyl-4-n-pentoxyphenyl methyl sulfide
Description
3-Methyl-4-n-pentoxyphenyl methyl sulfide is a sulfur-containing aromatic compound characterized by a methyl sulfide group (-S-CH₃) at the para position relative to a pentoxy chain (-O-C₅H₁₁) and a methyl substituent at the meta position. This structure confers unique physicochemical properties, such as moderate polarity and lipophilicity, making it relevant in organic synthesis and materials science. Notably, sulfur-containing compounds like this are often intermediates in pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
2-methyl-4-methylsulfanyl-1-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAQMTMDPCJMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxyphenyl methyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and 1-bromopentane.
Ether Formation: 3-Methylphenol is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-methyl-4-n-pentoxyphenol.
Sulfide Formation: The resulting 3-methyl-4-n-pentoxyphenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to yield 3-Methyl-4-n-pentoxyphenyl methyl sulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-n-pentoxyphenyl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: May be used in studies involving sulfide-containing compounds and their biological activities.
Medicine:
Pharmaceutical Research:
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-pentoxyphenyl methyl sulfide involves its interaction with various molecular targets, primarily through its sulfide group. This group can participate in redox reactions, forming sulfoxides and sulfones, which can further interact with biological molecules. The pathways involved may include oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Functional Group Variations
Sulfides vs. Sulfones and Sulfonamides
The target compound’s sulfide group (-S-) differentiates it from sulfones (-SO₂-) and sulfonamides (-SO₂-NR₂). For example:
- Its molecular formula (C₈H₁₀ClNO₂S) and molar mass (219.69 g/mol) reflect these differences .
- 3-Methoxy-4-hydroxyphenylethyleneglycol sulfate (CAS 3415-67-6) incorporates a sulfate (-OSO₃⁻) group, enhancing water solubility and ionic character, unlike the hydrophobic pentoxy chain in the target compound .
Alkoxy Chain Modifications
Replacing the pentoxy group with shorter or branched chains (e.g., methoxy, ethoxy) alters solubility and steric effects. For instance, 3-(1-Phenylethoxy)propane-1-sulfonyl chloride (Ref: 10-F745414) features a bulky phenylethoxy group, which may hinder reactivity in substitution reactions compared to the linear pentoxy chain in the target sulfide .
Key Observations :
Commercial and Industrial Relevance
The discontinuation of 3-Methyl-4-n-pentoxyphenyl methyl sulfide highlights challenges in scaling up synthesis or regulatory compliance. In contrast, sulfonamides like N-(3-Chloro-4-methylphenyl)methanesulfonamide remain in production due to their broader pharmaceutical applications .
Biological Activity
3-Methyl-4-n-pentoxyphenyl methyl sulfide (C₁₃H₁₈OS) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
3-Methyl-4-n-pentoxyphenyl methyl sulfide has the following structural characteristics:
- Molecular Formula : C₁₃H₁₈OS
- Molecular Weight : 226.36 g/mol
- Chemical Structure : The compound contains a phenyl ring substituted with a methyl group and a n-pentoxy group, along with a methyl sulfide functional group.
The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation in pharmacological contexts.
Antiproliferative Effects
Compounds with sulfur and phenolic structures have been investigated for their antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be a point of interest for future studies on 3-Methyl-4-n-pentoxyphenyl methyl sulfide.
The exact mechanism by which 3-Methyl-4-n-pentoxyphenyl methyl sulfide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
- Oxidative Stress Modulation : It may influence oxidative stress pathways, contributing to its antimicrobial and antiproliferative effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Antiproliferative | Cytotoxicity against HeLa and A549 | |
| Enzyme Interaction | Potential modulation of enzyme activity |
Future Directions
Given the preliminary insights into the biological activities of 3-Methyl-4-n-pentoxyphenyl methyl sulfide, further research is warranted:
- In Vitro Studies : Conduct detailed in vitro assays to evaluate the antimicrobial and antiproliferative effects against a broader range of pathogens and cancer cell lines.
- Mechanistic Studies : Investigate the molecular mechanisms underlying its biological effects, particularly focusing on enzyme interactions and oxidative stress pathways.
- In Vivo Research : Explore the pharmacokinetics and bioavailability in animal models to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
